2-Hydroxy-5-(thiophen-2-yl)benzonitrile
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Overview
Description
2-Hydroxy-5-(thiophen-2-yl)benzonitrile is an organic compound that features a benzene ring substituted with a hydroxyl group, a thiophene ring, and a nitrile group
Preparation Methods
The synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzonitrile with thiophene-2-carbaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-5-(thiophen-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Major products formed from these reactions include 2-hydroxy-5-(thiophen-2-yl)benzaldehyde (from oxidation) and 2-hydroxy-5-(thiophen-2-yl)benzylamine (from reduction) .
Scientific Research Applications
2-Hydroxy-5-(thiophen-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-(thiophen-2-yl)benzonitrile exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially altering their function. The thiophene ring contributes to the compound’s electronic properties, which can affect its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-5-(thiophen-2-yl)benzonitrile include:
2-Hydroxy-5-(furan-2-yl)benzonitrile: This compound has a furan ring instead of a thiophene ring, which can lead to different electronic and reactivity properties.
2-Hydroxy-5-(pyridin-2-yl)benzonitrile: The presence of a pyridine ring introduces basicity and potential for coordination with metal ions.
2-Hydroxy-5-(phenyl)benzonitrile: This compound lacks the heterocyclic ring, resulting in different chemical and physical properties.
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity .
Properties
IUPAC Name |
2-hydroxy-5-thiophen-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHLHIZAYSGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684602 |
Source
|
Record name | 2-Hydroxy-5-(thiophen-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-03-4 |
Source
|
Record name | 2-Hydroxy-5-(thiophen-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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